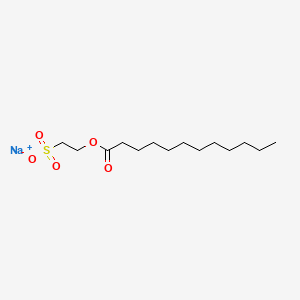

Sodium 2-(dodecanoyloxy)ethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

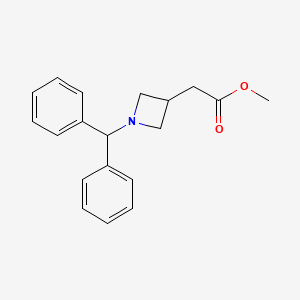

The molecular formula of Sodium 2-(dodecanoyloxy)ethanesulfonate is C14H27NaO5S . Its InChI Code is 1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);/q;+1/p-1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.42 . It is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .科学的研究の応用

Energy Storage and Batteries

Sodium 2-(dodecanoyloxy)ethanesulfonate, as a sodium-based compound, has implications in energy storage technologies, particularly in the context of sodium-ion batteries. These batteries are seen as a potential alternative to lithium-ion counterparts due to sodium's abundance and lower cost. Research focuses on electrode materials, electrolytes, and the mechanisms of sodium storage, aiming to enhance the performance, cost-effectiveness, and energy density of sodium-ion batteries for applications in large-scale electric energy storage, such as renewable energy systems and smart grids (Pan, Hu, & Chen, 2013).

Corrosion and Material Science

The interaction of sodium with various materials, particularly in environments like supercritical carbon dioxide and liquid sodium, is crucial for developing next-generation nuclear power production processes. Research in this area aims to understand the corrosion mechanisms of metals in these conditions, which is essential for the design of microchannel heat exchangers and other components in nuclear reactors. This understanding helps in enhancing the efficiency, safety, and longevity of nuclear power systems (Moore & Conboy, 2012).

Environmental Applications

This compound's relevance extends to environmental applications, particularly in the context of bioremediation. The compound's biodegradation is explored through the use of SDS-degrading bacteria, aiming to remediate the pollutant's impact on water bodies and soils. This research is critical for developing efficient systems for mitigating the environmental toxicity of surfactants like sodium dodecyl sulfate, highlighting the potential for microbial interventions in pollution control (Muhamad, Ahmad, & Yasid, 2017).

Food Industry and Health

In the food industry, the role of sodium compounds, including this compound, in salt and sodium reduction strategies is examined. Reducing sodium intake is linked to lower risks of hypertension and cardiovascular diseases. Research in this area explores alternative sodium salts and flavor enhancers to maintain food safety, taste, and shelf-life while addressing public health concerns related to high sodium consumption (Taormina, 2010).

Safety and Hazards

The safety information available indicates that Sodium 2-(dodecanoyloxy)ethanesulfonate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-(dodecanoyloxy)ethanesulfonate involves the reaction of 2-(dodecanoyloxy)ethanesulfonyl chloride with sodium hydroxide.", "Starting Materials": [ "2-(dodecanoyloxy)ethanesulfonyl chloride", "Sodium hydroxide" ], "Reaction": [ "Add 2-(dodecanoyloxy)ethanesulfonyl chloride to a flask", "Add sodium hydroxide to the flask and stir the mixture", "Heat the mixture to 50-60°C for 2-3 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain Sodium 2-(dodecanoyloxy)ethanesulfonate" ] } | |

| 7381-01-3 | |

分子式 |

C14H28NaO5S |

分子量 |

331.43 g/mol |

IUPAC名 |

sodium;2-dodecanoyloxyethanesulfonate |

InChI |

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18); |

InChIキー |

ASWMWKKTSMFBCL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |

| 7381-01-3 | |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)